![molecular formula C14H10ClN3O4 B2942658 2-(4-chlorophenoxy)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 862809-14-1](/img/structure/B2942658.png)
2-(4-chlorophenoxy)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)acetamide
Overview
Description
Synthesis Analysis
Synthesis analysis involves detailing the methods and steps used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis process .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, stability, and reactivity. These properties can give insights into how the compound behaves under different conditions .Scientific Research Applications
Tyrosinase Inhibition and Melanogenesis
Compounds with furan rings, such as the one , have been studied for their ability to inhibit tyrosinase, an enzyme crucial in the process of melanogenesis . This process is responsible for the production of melanin, which determines the pigment of our skin, hair, and eyes. By inhibiting tyrosinase, this compound could potentially be used to treat hyperpigmentation disorders and for cosmetic applications to lighten skin tone.
Organic Photovoltaics
The furan moiety in the compound can contribute to the development of organic photovoltaic materials . Furan derivatives are known for their smaller heteroatom size and larger dipole moment, which can lead to a higher degree of conjugation and reduced twisting between adjacent units. This can result in better solar energy absorption and conversion efficiency, making it a valuable component in the field of renewable energy.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O4/c15-9-3-5-10(6-4-9)21-8-12(19)16-14-18-17-13(22-14)11-2-1-7-20-11/h1-7H,8H2,(H,16,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPXOJGQVTVARFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(O2)NC(=O)COC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701330510 | |
Record name | 2-(4-chlorophenoxy)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701330510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
41.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24816607 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-chlorophenoxy)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide | |
CAS RN |
862809-14-1 | |
Record name | 2-(4-chlorophenoxy)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701330510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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